(E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide
CAS No.: 10354-19-5
Cat. No.: VC4067635
Molecular Formula: C11H8N2O3
Molecular Weight: 216.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10354-19-5 |
|---|---|
| Molecular Formula | C11H8N2O3 |
| Molecular Weight | 216.19 g/mol |
| IUPAC Name | (E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide |
| Standard InChI | InChI=1S/C11H8N2O3/c12-5-8(11(13)14)3-7-1-2-9-10(4-7)16-6-15-9/h1-4H,6H2,(H2,13,14)/b8-3+ |
| Standard InChI Key | CBMXFPHUADQWJW-FPYGCLRLSA-N |
| Isomeric SMILES | C1OC2=C(O1)C=C(C=C2)/C=C(\C#N)/C(=O)N |
| SMILES | C1OC2=C(O1)C=C(C=C2)C=C(C#N)C(=O)N |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C=C(C#N)C(=O)N |
Introduction
(E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide is a synthetic organic compound characterized by its distinctive benzodioxole moiety and a cyano group conjugated to an amide functionality. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a candidate for biological activity studies.
Synthesis
The synthesis of (E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide typically involves a Knoevenagel condensation reaction between 1,3-benzodioxole derivatives and cyanoacetamide. The reaction is catalyzed by a base such as piperidine under mild reflux conditions.
Reaction Scheme:
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Starting materials: 1,3-benzodioxole and cyanoacetamide.
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Catalyst: Piperidine or another organic base.
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Reaction conditions: Mild reflux in ethanol or methanol.
This method provides high yields and ensures the formation of the (E)-isomer due to thermodynamic stability.
Biological Activity
(E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide has been investigated for its potential pharmacological properties:
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Enzyme Inhibition Studies:
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Molecular docking studies suggest that this compound may interact with enzymes such as 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways.
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Binding energy calculations indicate favorable interactions with active sites of target proteins.
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Anticancer Potential:
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The benzodioxole moiety has been linked to cytotoxic activities in related compounds, suggesting this derivative may exhibit similar effects.
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Analytical Characterization
The compound's structure has been confirmed using advanced spectroscopic techniques:
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NMR Spectroscopy: Proton (H) and Carbon (C) NMR provide detailed insights into the electronic environment of the functional groups.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Identifies characteristic functional groups such as cyano (-C≡N) and amide (-C=O).
Applications
(E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide is explored for:
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Drug Development: As a scaffold for designing inhibitors targeting inflammatory or cancer pathways.
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Synthetic Chemistry: As an intermediate in the preparation of other bioactive molecules.
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